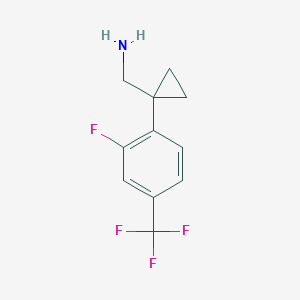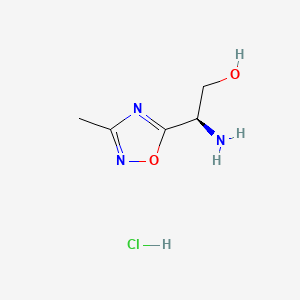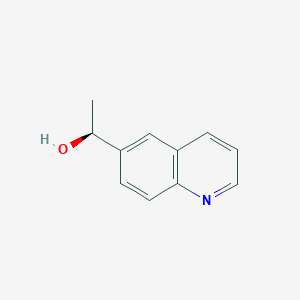
2-(Difluoromethoxy)-5-hydroxybenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of bases such as potassium carbonate and potassium iodide in solvents like acetone, followed by refluxing .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective reagents and catalysts, as well as optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-hydroxybenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(difluoromethoxy)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA and collagen .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzoic acids and hydroxybenzoic acids. Examples include:
Uniqueness
2-(Difluoromethoxy)-5-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H6F2O4 |
|---|---|
Poids moléculaire |
204.13 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8,11H,(H,12,13) |
Clé InChI |
GIKNMUCPFHBHCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
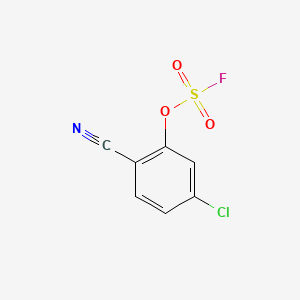
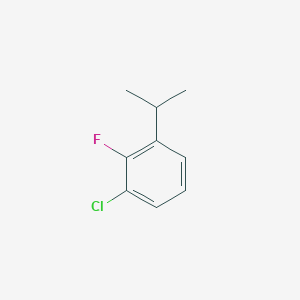

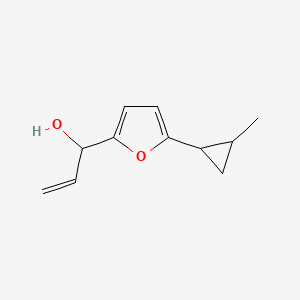
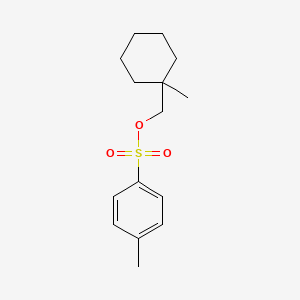

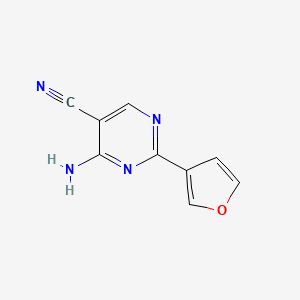
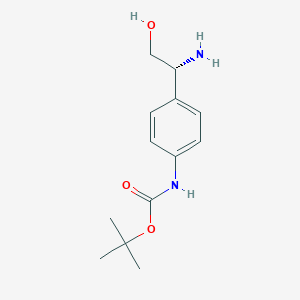
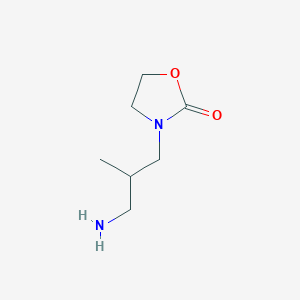
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
